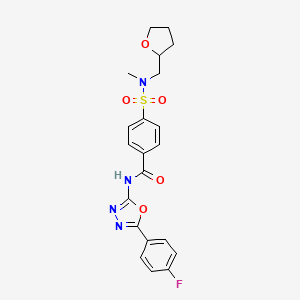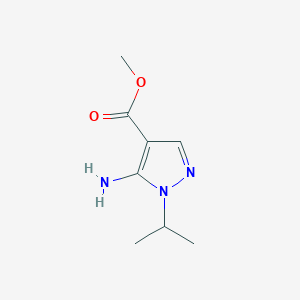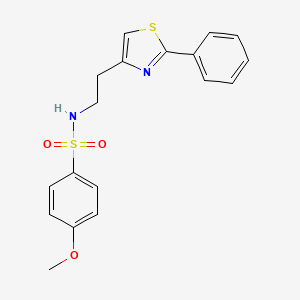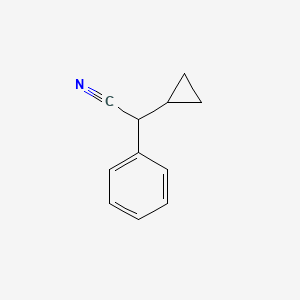
2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione
Übersicht
Beschreibung
“2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione” is a chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.21 . It is also known by its IUPAC name, 2-(4-hydroxybut-2-ynyl)isoindoline-1,3-dione .
Synthesis Analysis
The synthesis of isoindole derivatives has been a topic of interest in recent years. For instance, a study highlighted the synthesis of fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes . Another study reported the synthesis of new 1H-isoindole-1,3(2H)-dione derivatives in good yield .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H9NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,14H,7-8H2 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 171-173 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anticancer Activity and Synthesis
Isoindole-1,3(2H)-dione derivatives, including compounds structurally related to 2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione, have been extensively studied for their anticancer properties. Research has shown that the anticancer activity of these compounds can vary significantly depending on the substituents attached to the core structure. For instance, certain derivatives have demonstrated higher anticancer activity against various cancer cell lines than traditional chemotherapy drugs like 5-fluorouracil and cisplatin. The synthesis of these compounds involves characterizing them through NMR spectra, IR spectroscopy, and mass spectra measurements. The anticancer activity is assessed by calculating IC50 values for cancer cell lines, with molecular modelling studies providing insights into the potential mechanisms of action (Tan et al., 2020).
Synthesis of Derivatives
The synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been achieved through a novel synthesis route starting from 3-sulfolene. This method involves the epoxidation of existing derivatives and the opening of the epoxide with nucleophiles to yield hexahydro-1H-isoindole-1,3(2H)-dione derivatives. This process highlights the chemical versatility of the isoindole-1,3-dione framework for the development of compounds with potential biological activities (Tan et al., 2016).
Photophysical Properties and Sensing Applications
The photophysical properties of compounds inspired by the excited-state intramolecular proton transfer (ESIPT) mechanism, including derivatives of this compound, have been explored. These studies involve the synthesis of chromophores from related compounds and their evaluation in different solvents to understand their fluorescence behavior. Such derivatives exhibit significant sensitivity to solvent polarity and have potential applications in fluorescence sensing and molecular electronics. The thermal stability and electronic properties of these compounds have also been assessed, showing their potential for further applications in sensing and optical materials (Deshmukh & Sekar, 2015).
Serotonin Receptor Affinity and Antipsychotic Potential
Research into the biological activity of isoindole-1,3-dione derivatives has included the study of their affinity for serotonin receptors and inhibition of phosphodiesterase 10A (PDE10A), suggesting potential applications in treating psychiatric disorders. A library of derivatives was synthesized and examined for their PDE10A-inhibiting properties and affinities for the 5-HT1A and 5-HT7 receptors. This research indicates the possibility of using these compounds as antipsychotic agents, highlighting the diverse therapeutic potential of the isoindole-1,3-dione structure (Czopek et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-hydroxybut-2-ynyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,14H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNBDAYJRGIYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid](/img/structure/B2668922.png)




![3-amino-N-cyclopropyl-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2668929.png)




![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol](/img/structure/B2668935.png)
![4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B2668938.png)
![2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide](/img/structure/B2668939.png)